molecular formula C6H12ClNO2 B3101544 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride CAS No. 1394840-20-0

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride

Cat. No.: B3101544
CAS No.: 1394840-20-0
M. Wt: 165.62 g/mol
InChI Key: LOXGBSPSFAEMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride is a spirocyclic building block of high value in medicinal chemistry and pharmaceutical research. This compound features a unique spiro[3.5]nonane core that introduces significant three-dimensionality and structural rigidity into molecular architectures, properties that are crucial in the design of novel bioactive compounds . The hydrochloride salt form enhances the compound's stability and handling properties . Its primary research application is as a versatile synthetic intermediate. The structure serves as a constrained scaffold, often used to mimic pharmacophores or to explore structure-activity relationships in drug discovery programs. The spirocyclic framework is particularly valued for its potential to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability . As a key intermediate, its mechanism of action is derived from the final target molecule into which it is incorporated. Key Physicochemical Data:

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dioxa-8-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(3-7-1)4-8-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXGBSPSFAEMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)COC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or other separation techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spiro compounds, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted spiro compounds .

Scientific Research Applications

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Boc-protected analogs (e.g., 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane) are synthetic intermediates used to protect amines during multi-step synthesis . The hydroxyl group in 2-Azaspiro[3.5]nonan-7-ol HCl facilitates hydrogen bonding, which may improve aqueous solubility relative to non-polar analogs .

Molecular Weight Trends :

  • Substituents like Boc groups or methyl chains increase molecular weight, influencing pharmacokinetic properties (e.g., metabolic stability).

Biological Activity

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which includes two oxygen atoms and one nitrogen atom. Its molecular formula is C6H12ClNO2, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

  • Molecular Formula : C6H12ClNO2
  • Molecular Weight : Approximately 151.62 g/mol
  • CAS Number : 1394840-20-0
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Reaction with Chloroacetyl Chloride : The initial step involves reacting a suitable precursor with chloroacetyl chloride in the presence of a base.
  • Self-Cyclization : The resulting compound undergoes self-cyclization under controlled conditions to form the spirocyclic structure.
  • Reduction : A reducing agent is used to convert the intermediate into the final product.
  • Hydrochloride Formation : The compound is typically converted to its hydrochloride salt to enhance solubility.

This method emphasizes high yield and efficiency, making it suitable for industrial applications .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameMolecular FormulaUnique Features
2,5-Dioxa-8-azaspiro[3.5]nonaneC6H12ClNO2Unique spirocyclic structure
2-Azaspiro[3.4]octaneC7H13NDifferent ring size; lacks oxygen functionality
1-Azaspiro[4.5]decaneC9H15NLarger ring system; distinct reactivity

These compounds exhibit differences in their reactivity profiles and biological activities due to variations in their structural components .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Sigma Receptor Ligands : Research on 2,7-diazaspiro[4.4]nonane derivatives has shown significant binding affinity for sigma receptors (S1R and S2R), with some compounds demonstrating high potency in pain models .
    • For example, compound AD258 exhibited a binding affinity of KiK_i values of 3.5 nM for S1R and 2.6 nM for S2R, indicating its potential as an analgesic agent .
  • Anticonvulsant Properties : Another related compound, 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride, has been reported to exhibit notable anticonvulsant activity, suggesting that similar mechanisms may be explored for this compound .

Q & A

Basic: What synthetic methodologies are recommended for 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride, and how can purity be optimized?

The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions. Key steps include:

  • Cyclocondensation : Utilizing bifunctional reagents (e.g., diamines or diols) to form the spirocyclic core via intramolecular nucleophilic substitution.
  • Salt Formation : Reacting the free base with HCl in anhydrous conditions to yield the hydrochloride salt.
  • Purification : Techniques such as column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization (using ethanol/water mixtures) improve purity. Monitoring purity via HPLC (C18 column, UV detection at 254 nm) ensures ≥95% purity .

Advanced: How can computational modeling predict the pharmacological profile of this compound?

Computational approaches include:

  • Molecular Docking : Simulate interactions with targets (e.g., sigma receptors) using software like AutoDock Vina. The spirocyclic scaffold’s conformational flexibility allows exploration of binding poses.
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict binding affinity.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model). This approach identified key hydrogen bonds in related spiro compounds .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : ¹H/¹³C NMR confirms the spirocyclic structure. For example, the azaspiro proton resonates at δ 3.2–3.8 ppm (multiplet), while ether oxygens deshield adjacent carbons (δ 60–70 ppm).
  • Mass Spectrometry (HRMS) : ESI-HRMS provides exact mass (e.g., [M+H]⁺ = 130.0863 for C₆H₁₂ClNO₂).
  • IR Spectroscopy : Stretching vibrations for N–H (3300 cm⁻¹) and C–O–C (1120 cm⁻¹) validate functional groups .

Advanced: How should researchers resolve discrepancies in biological activity data across experimental batches?

Contradictions may arise from impurities or conformational variability. Mitigation strategies include:

  • Batch Consistency Analysis : Compare HPLC chromatograms (e.g., USP-type methods with resolution ≥1.5 between impurities) .
  • Pharmacological Replicates : Repeat assays (n ≥ 3) under standardized conditions (e.g., cell lines, incubation time).
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., open-chain degradation products) and adjust synthetic protocols .

Basic: What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides).
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: What strategies optimize the scaffold for structure-activity relationship (SAR) studies?

  • Derivatization : Introduce substituents at the azaspiro nitrogen (e.g., alkylation, acylation) to modulate lipophilicity.
  • Bioisosteric Replacement : Replace the ether oxygen with sulfur or methylene groups to assess electronic effects.
  • In Vivo PK Studies : Measure bioavailability in rodent models using LC-MS/MS quantification of plasma levels .

Basic: How is the hydrochloride salt form advantageous in formulation studies?

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., 10–20 mg/mL in PBS) compared to the free base.
  • Stability : Reduced hygroscopicity minimizes degradation during storage.
  • Crystallinity : Salt formation improves crystallinity for X-ray diffraction analysis .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

  • Detection Limits : Use UPLC-MS/MS with a limit of quantification (LOQ) ≤0.1% for impurities.
  • Matrix Effects : Spike deuterated internal standards (e.g., ¹³C-labeled analogs) to correct signal suppression in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride
Reactant of Route 2
2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.